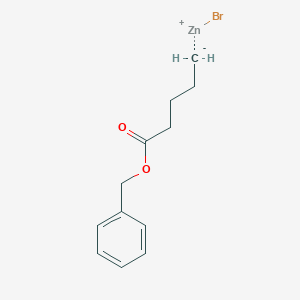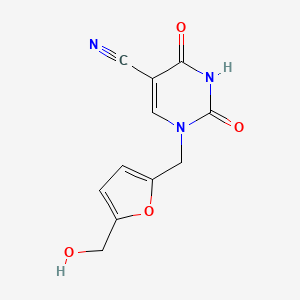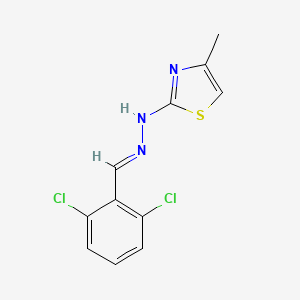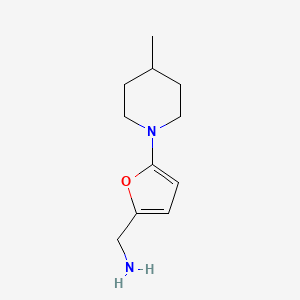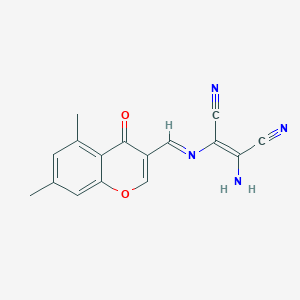
2-amino-1-(1-aza-2-(5,7-dimethyl-4-oxo(4H-chromen-3-yl))vinyl)ethene-1,2-dicarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-amino-1-(1-aza-2-(5,7-dimethyl-4-oxo(4H-chromen-3-yl))vinyl)ethene-1,2-dicarbonitrile is a complex organic compound with a molecular formula of C16H12N4O2 and a molecular weight of 292.29 g/mol . This compound is characterized by the presence of a chromene ring system, which is a significant structural motif in many biologically active molecules .
Méthodes De Préparation
The synthesis of 2-amino-1-(1-aza-2-(5,7-dimethyl-4-oxo(4H-chromen-3-yl))vinyl)ethene-1,2-dicarbonitrile typically involves multi-step organic reactions. One common synthetic route includes the condensation of 5,7-dimethyl-4-oxo-4H-chromene-3-carbaldehyde with malononitrile in the presence of ammonium acetate . The reaction is carried out under reflux conditions in ethanol, leading to the formation of the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and purity .
Analyse Des Réactions Chimiques
2-amino-1-(1-aza-2-(5,7-dimethyl-4-oxo(4H-chromen-3-yl))vinyl)ethene-1,2-dicarbonitrile undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while reduction may lead to the formation of amine derivatives .
Applications De Recherche Scientifique
2-amino-1-(1-aza-2-(5,7-dimethyl-4-oxo(4H-chromen-3-yl))vinyl)ethene-1,2-dicarbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a reference standard in pharmaceutical testing.
Mécanisme D'action
The mechanism of action of 2-amino-1-(1-aza-2-(5,7-dimethyl-4-oxo(4H-chromen-3-yl))vinyl)ethene-1,2-dicarbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interfere with cellular processes such as DNA replication and protein synthesis .
Comparaison Avec Des Composés Similaires
2-amino-1-(1-aza-2-(5,7-dimethyl-4-oxo(4H-chromen-3-yl))vinyl)ethene-1,2-dicarbonitrile can be compared with other similar compounds, such as:
2-amino-1-(1-aza-2-(4-oxo(4H-chromen-3-yl))vinyl)ethene-1,2-dicarbonitrile: This compound lacks the dimethyl groups on the chromene ring, which may affect its biological activity and chemical reactivity.
2-amino-1-(1-aza-2-(5,7-dimethyl-4-oxo(4H-chromen-3-yl))vinyl)ethene-1-carbonitrile: This compound has one less cyano group, which may influence its solubility and interaction with molecular targets.
The uniqueness of this compound lies in its specific structural features, such as the presence of both amino and cyano groups, which contribute to its diverse chemical reactivity and potential biological activities .
Propriétés
Formule moléculaire |
C16H12N4O2 |
|---|---|
Poids moléculaire |
292.29 g/mol |
Nom IUPAC |
(Z)-2-amino-3-[(5,7-dimethyl-4-oxochromen-3-yl)methylideneamino]but-2-enedinitrile |
InChI |
InChI=1S/C16H12N4O2/c1-9-3-10(2)15-14(4-9)22-8-11(16(15)21)7-20-13(6-18)12(19)5-17/h3-4,7-8H,19H2,1-2H3/b13-12-,20-7? |
Clé InChI |
PVXMWMAARJXAHS-CYGUUUOSSA-N |
SMILES isomérique |
CC1=CC(=C2C(=C1)OC=C(C2=O)C=N/C(=C(/C#N)\N)/C#N)C |
SMILES canonique |
CC1=CC(=C2C(=C1)OC=C(C2=O)C=NC(=C(C#N)N)C#N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


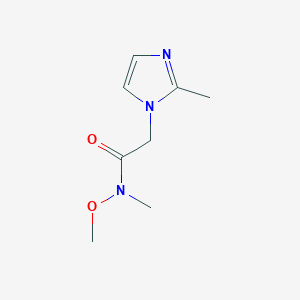
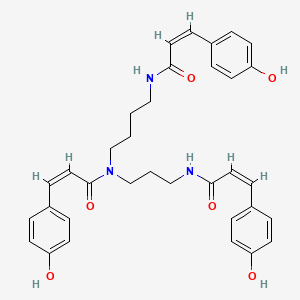
![2-(furan-2-yl)-8-methoxy-3-phenethyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B14871059.png)
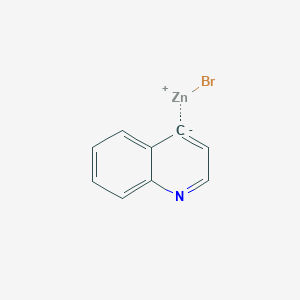
![5-(Tert-butyl)-5-azaspiro[2.4]heptan-7-ol](/img/structure/B14871087.png)
![2-([1,2,4]Triazolo[4,3-a]pyridin-3-ylthio)-1-(4-tosylpiperazin-1-yl)ethanone](/img/structure/B14871090.png)
![N-(2-tert-butyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)-3,4,5-triethoxybenzamide](/img/structure/B14871100.png)
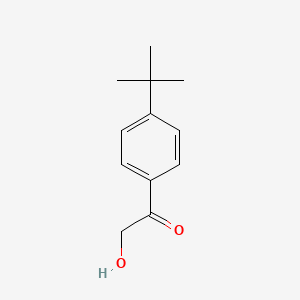
![2-(Methylsulfonyl)-2-azaspiro[3.5]nonan-7-one](/img/structure/B14871102.png)

